molecular formula C15H22O3 B13807313 Methyl 4-heptyloxybenzoate CAS No. 67399-84-2

Methyl 4-heptyloxybenzoate

Cat. No.: B13807313
CAS No.: 67399-84-2
M. Wt: 250.33 g/mol
InChI Key: SWZHWQOWIGGWJR-UHFFFAOYSA-N
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Description

Methyl 4-heptyloxybenzoate is an organic compound with the molecular formula C15H22O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a heptyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-heptyloxybenzoate can be synthesized through the esterification of 4-heptyloxybenzoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-heptyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-heptyloxybenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The heptyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve the use of alkyl halides and a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-heptyloxybenzoic acid.

    Reduction: 4-heptyloxybenzyl alcohol.

    Substitution: Various alkoxybenzoates depending on the substituent used.

Scientific Research Applications

Methyl 4-heptyloxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-heptyloxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-heptyloxybenzoic acid, which may interact with cellular enzymes and receptors. The heptyloxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a heptyloxy group.

    Methyl 4-hydroxybenzoate:

    Methyl 4-ethoxybenzoate: Contains an ethoxy group instead of a heptyloxy group.

Uniqueness

Methyl 4-heptyloxybenzoate is unique due to its heptyloxy group, which imparts distinct physical and chemical properties. This long alkyl chain enhances its hydrophobicity and influences its reactivity and interactions with biological systems.

Properties

CAS No.

67399-84-2

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

methyl 4-heptoxybenzoate

InChI

InChI=1S/C15H22O3/c1-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17-2/h8-11H,3-7,12H2,1-2H3

InChI Key

SWZHWQOWIGGWJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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